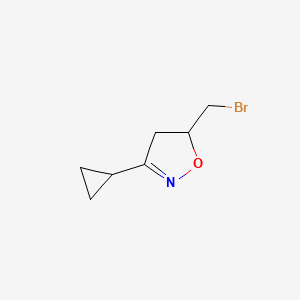
5-(Bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole is an organic compound that features a bromomethyl group attached to a cyclopropyl-substituted dihydro-1,2-oxazole ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole typically involves the bromination of a suitable precursor. One common method is the bromination of 3-cyclopropyl-4,5-dihydro-1,2-oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product can be achieved through crystallization or chromatography, depending on the specific requirements of the application.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the oxazole ring into other heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid or aldehyde derivative.
Scientific Research Applications
5-(Bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used to modify biomolecules or to study the effects of bromomethyl groups on biological systems.
Industry: It can be used in the synthesis of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole involves its reactivity towards nucleophiles and its ability to form covalent bonds with various molecular targets. The bromomethyl group is particularly reactive, allowing the compound to act as an alkylating agent. This reactivity can be harnessed to modify proteins, nucleic acids, or other biomolecules, thereby affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole
- 5-(Iodomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole
- 3-Cyclopropyl-4,5-dihydro-1,2-oxazole
Uniqueness
Compared to its chloromethyl and iodomethyl analogs, 5-(Bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole offers a balance of reactivity and stability. The bromine atom provides sufficient reactivity for nucleophilic substitution while maintaining a relatively stable structure. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.
Properties
IUPAC Name |
5-(bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO/c8-4-6-3-7(9-10-6)5-1-2-5/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNGVEPLBDGMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(C2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
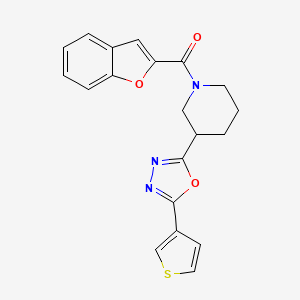
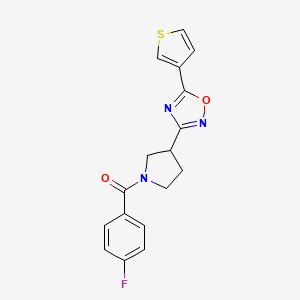
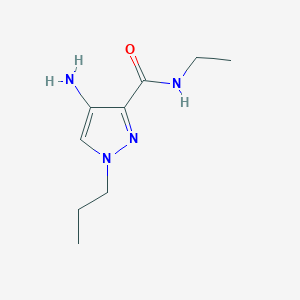
![5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2622190.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methylphenyl)urea](/img/structure/B2622193.png)
![2-Chloro-1-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2622196.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2622198.png)
![3-(2-Methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2622201.png)
![ethyl 5-[2-(4-chlorophenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2622203.png)

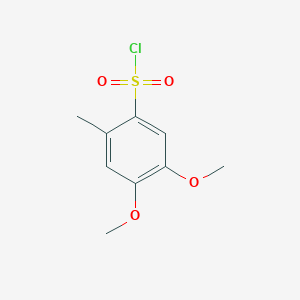
![ethyl 3-(4-fluorophenyl)-5-(naphthalene-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2622206.png)
![(Z)-3-(dimethylamino)-1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2-propen-1-one](/img/structure/B2622207.png)
![N-[cyano(thiophen-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide](/img/structure/B2622209.png)
